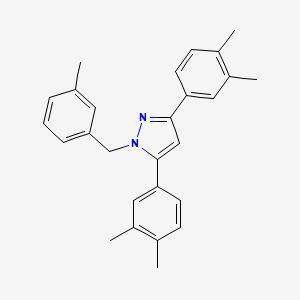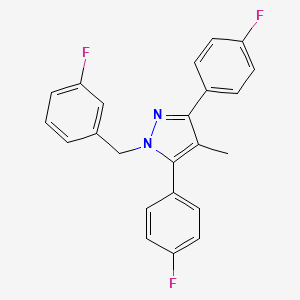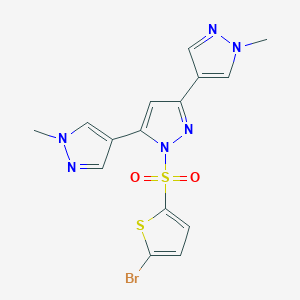![molecular formula C8H10FNO3S2 B10918263 4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine](/img/structure/B10918263.png)
4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 5-fluoro-2-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine typically involves the reaction of 5-fluoro-2-thiophenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may be explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfonyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Chloro-2-thienyl)sulfonyl]morpholine
- 4-[(5-Bromo-2-thienyl)sulfonyl]morpholine
- 4-[(5-Methyl-2-thienyl)sulfonyl]morpholine
Uniqueness
4-[(5-Fluoro-2-thienyl)sulfonyl]morpholine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C8H10FNO3S2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4-(5-fluorothiophen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H10FNO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2 |
InChI Key |
HYXSPDYWIBSSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(2,4-dimethylphenyl)propyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10918180.png)
![N-(2-acetylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918187.png)

![7-(4-chlorophenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10918197.png)
![2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10918204.png)
![1-(4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10918213.png)
![7-(4-Chlorophenyl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10918217.png)




![2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10918240.png)
![3-[(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10918252.png)
![6-cyclopropyl-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918253.png)
